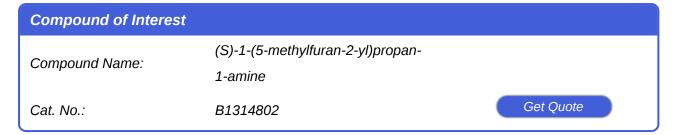


# (S)-1-(5-methylfuran-2-yl)propan-1-amine chemical structure

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An In-depth Technical Guide to (S)-1-(5-methylfuran-2-yl)propan-1-amine

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic routes for **(S)-1-(5-methylfuran-2-yl)propan-1-amine**, a chiral amine containing a substituted furan moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in utilizing this compound as a building block or exploring its potential biological activities.

## **Chemical Structure and Identity**

**(S)-1-(5-methylfuran-2-yl)propan-1-amine** is a primary amine characterized by a propyl amine chain attached to the 2-position of a 5-methylfuran ring. The stereochemistry at the chiral center (the carbon atom bonded to the furan ring and the amine group) is designated as (S).

Caption: 2D Chemical Structure of **(S)-1-(5-methylfuran-2-yl)propan-1-amine**.

## **Physicochemical Properties**

The key physicochemical properties of **(S)-1-(5-methylfuran-2-yl)propan-1-amine** are summarized in the table below. These properties are essential for handling, storage, and application in experimental settings.



Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>13</sub> NO	[1]
Molecular Weight	139.198 g/mol	[1]
CAS Number	473732-95-5	[1][2]
Appearance	Liquid	[1]
Purity	95% - 98%	[1][2]
InChI Key	YLNWJSHBHAFMAT- ZETCQYMHSA-N	[1]
Storage Conditions	2-8°C	[3]

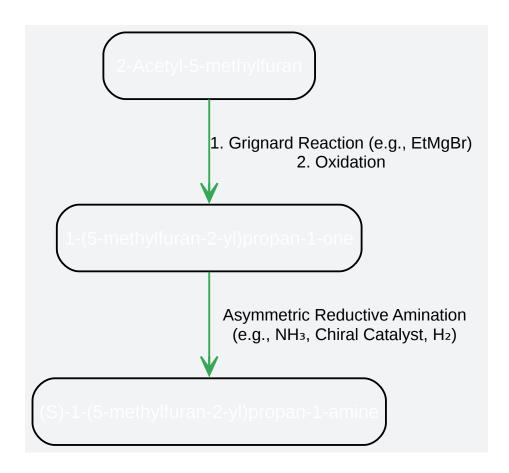
# **Synthesis and Experimental Protocols**

While specific, detailed experimental protocols for the synthesis of **(S)-1-(5-methylfuran-2-yl)propan-1-amine** are not extensively published in peer-reviewed literature, a common and logical approach for the synthesis of such chiral amines is through asymmetric reductive amination of the corresponding ketone.

Proposed General Synthetic Pathway:

A plausible synthetic route starts from 2-acetyl-5-methylfuran, which is then converted to 1-(5-methylfuran-2-yl)propan-1-one. The key step is the asymmetric reductive amination of this prochiral ketone to yield the desired (S)-enantiomer.





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Caption: Proposed synthetic pathway for **(S)-1-(5-methylfuran-2-yl)propan-1-amine**.

General Experimental Protocol (Hypothetical):

- Synthesis of 1-(5-methylfuran-2-yl)propan-1-one:
  - To a solution of 2-acetyl-5-methylfuran in an anhydrous ether solvent (e.g., THF, diethyl ether), add an ethyl Grignard reagent (e.g., ethylmagnesium bromide) dropwise at a controlled temperature (e.g., 0°C).
  - After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
  - Extract the resulting tertiary alcohol with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

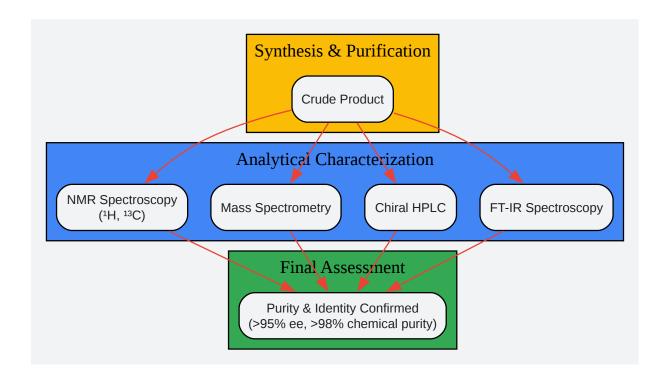


- Oxidize the crude alcohol using a suitable oxidizing agent (e.g., PCC, Swern oxidation) to yield 1-(5-methylfuran-2-yl)propan-1-one.
- Purify the ketone by column chromatography.
- Asymmetric Reductive Amination:
  - In a high-pressure reaction vessel, dissolve 1-(5-methylfuran-2-yl)propan-1-one and a chiral catalyst (e.g., a transition metal complex with a chiral ligand) in a suitable solvent (e.g., methanol).
  - Introduce ammonia into the vessel.
  - Pressurize the vessel with hydrogen gas.
  - Stir the reaction mixture at a specified temperature and pressure until the reaction is complete (monitored by TLC or GC-MS).
  - After completion, carefully vent the hydrogen gas and ammonia.
  - Purify the resulting (S)-1-(5-methylfuran-2-yl)propan-1-amine by column chromatography or distillation to obtain the final product. The enantiomeric excess should be determined using chiral HPLC.

## **Compound Characterization Workflow**

The identity and purity of the synthesized **(S)-1-(5-methylfuran-2-yl)propan-1-amine** must be confirmed through a standard characterization workflow. This ensures the material is suitable for subsequent research and development activities.





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Caption: General workflow for the characterization of a synthesized chiral amine.

## **Biological Activity**

As of the latest review of publicly available data, there are no specific studies detailing the biological activities of **(S)-1-(5-methylfuran-2-yl)propan-1-amine**. However, the furan nucleus is a well-known scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities.[4] Furthermore, chiral amines are critical components of many pharmacologically active compounds. Therefore, this molecule represents a valuable and potentially novel building block for the synthesis of new chemical entities for drug discovery programs. Related structures, such as other amino-propanol derivatives, are known to be important intermediates for antidepressant medications like Duloxetine.[5]

# Safety and Handling

While a comprehensive toxicological profile for this specific compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on safety data for the related compound 2-acetyl-5-methylfuran, it is advisable to handle this amine in a well-



ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid inhalation, ingestion, and contact with skin and eyes.

## Conclusion

**(S)-1-(5-methylfuran-2-yl)propan-1-amine** is a chiral building block with potential applications in pharmaceutical and chemical research. This guide has provided its chemical structure, key physicochemical properties, and a plausible synthetic route. The absence of published biological data highlights an opportunity for further investigation into the pharmacological potential of this compound and its derivatives. Researchers are encouraged to use the information provided as a foundation for their studies while adhering to all necessary safety protocols.

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